4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a combination of benzenesulfonyl and benzothiazolyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 4,6-dimethyl-2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Piperazine Derivatization: The benzothiazole derivative can be reacted with piperazine to form the piperazinyl-benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the butanone moiety.
Substitution: Nucleophilic substitution reactions might occur at the piperazine nitrogen atoms or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong nucleophiles like alkoxides or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
- 4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-1-yl]butan-1-one
Uniqueness
Compared to similar compounds, 4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one might exhibit unique properties such as enhanced stability, specific binding affinities, or distinct reactivity patterns due to the presence of both benzenesulfonyl and benzothiazolyl groups.
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-15-18(2)22-20(16-17)30-23(24-22)26-12-10-25(11-13-26)21(27)9-6-14-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,15-16H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYOJRNDXDZQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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